6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol” is represented by the InChI code1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
. The molecular weight is 222.7 . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, the compound’s unique structure and properties make it suitable for various chemical reactions and drug development.Physical and Chemical Properties Analysis
The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Structure Analysis
6-(4-Chloro-3-fluorophenyl)pyridazine-3-thiol and its derivatives have been extensively studied for their synthesis and structural analysis. For instance, the synthesis, crystal structure characterization, and Density Functional Theory (DFT) calculations of triazole pyridazine derivatives have been conducted, emphasizing their biological properties such as anti-tumor and anti-inflammatory activity (Sallam et al., 2021). Similarly, studies on the synthesis and antitumor activity of fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety have shown promising results in inhibiting the growth of various cancer cell lines (Bhat et al., 2009).
Biological Evaluation
Pyridazinones, such as this compound, are recognized for their wide spectrum of biological activities. New derivatives have been synthesized and tested for anticancer, antiangiogenic, and antioxidant properties, showing significant inhibitory effects on various human cancer cell lines (Kamble et al., 2015). Additionally, the compound has been involved in the synthesis and elucidation of structures for applications against fungal pathogens (Sallam et al., 2022).
Agricultural Applications
Pyridazine derivatives, including this compound, have been synthesized and evaluated for their herbicidal activities. These compounds exhibit considerable effectiveness on various plants in pre-emergence tests, suggesting their potential as herbicides (Tamura & Jojima, 1963).
Corrosion Inhibition
Research has also been conducted on the inhibitory effect of pyridazine derivatives on the corrosion of mild steel in acidic environments. These compounds, including analogs of this compound, have been shown to effectively prevent corrosion, highlighting their potential use in material protection (Mashuga et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-1H-pyridazine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2S/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNNTTCCMIAXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=S)C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.